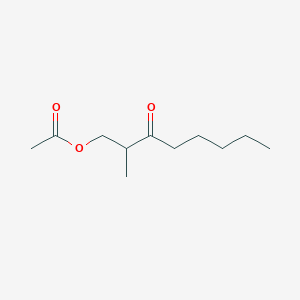
2-Methyl-3-oxooctyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-oxooctyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing esters, including 2-Methyl-3-oxooctyl acetate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol in the presence of a base . Another method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-oxooctyl acetate undergoes several types of chemical reactions:
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to form the corresponding alcohol.
Transesterification: It can react with another alcohol to form a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Transesterification: Acid catalysts like sulfuric acid.
Major Products Formed:
Hydrolysis: 2-methyl-3-oxooctanol and acetic acid.
Reduction: 2-methyl-3-oxooctanol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
2-Methyl-3-oxooctyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxooctyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl acetate: Another ester with similar properties but different molecular structure.
Methyl butyrate: Known for its fruity aroma, used in flavorings and fragrances.
Isopropyl acetate: Used as a solvent in coatings and inks.
Uniqueness: 2-Methyl-3-oxooctyl acetate stands out due to its specific molecular structure, which imparts unique physical and chemical properties.
Properties
CAS No. |
88226-48-6 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
(2-methyl-3-oxooctyl) acetate |
InChI |
InChI=1S/C11H20O3/c1-4-5-6-7-11(13)9(2)8-14-10(3)12/h9H,4-8H2,1-3H3 |
InChI Key |
IKLSFXJIWSNRJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















